molecular formula C19H24N4O2 B2481647 2-ethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1235285-59-2

2-ethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2481647
CAS No.: 1235285-59-2
M. Wt: 340.427
InChI Key: XTMQNACKRNSAFM-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzamide core substituted with an ethoxy group and a piperidinylmethyl group, which is further connected to a pyrimidinyl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinylmethyl Intermediate: The synthesis begins with the preparation of the piperidinylmethyl intermediate. This can be achieved by reacting piperidine with a suitable alkylating agent, such as benzyl chloride, under basic conditions.

    Coupling with Pyrimidine: The piperidinylmethyl intermediate is then coupled with a pyrimidine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Introduction of the Benzamide Moiety: The final step involves the introduction of the benzamide moiety. This can be accomplished by reacting the intermediate with 2-ethoxybenzoic acid or its derivatives under appropriate conditions, such as using a dehydrating agent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups can be introduced using reagents such as sodium hydroxide (NaOH) or halogenating agents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous solvents like tetrahydrofuran (THF).

    Substitution: NaOH, halogenating agents like phosphorus tribromide (PBr3), solvents like dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-ethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity, receptor binding, and cellular signaling pathways.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide: Similar structure with a pyridine ring instead of pyrimidine.

    2-ethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzoate: Similar structure with a benzoate ester instead of benzamide.

    2-ethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzylamine: Similar structure with a benzylamine group instead of benzamide.

Uniqueness

The uniqueness of 2-ethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the ethoxy group, piperidinylmethyl moiety, and pyrimidine ring contributes to its versatility in various applications, making it a valuable compound in scientific research and industrial development.

Properties

IUPAC Name

2-ethoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-25-17-7-4-3-6-16(17)18(24)22-14-15-8-12-23(13-9-15)19-20-10-5-11-21-19/h3-7,10-11,15H,2,8-9,12-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMQNACKRNSAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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